molecular formula C20H20N2O2 B14953170 6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol

6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol

Cat. No.: B14953170
M. Wt: 320.4 g/mol
InChI Key: MPJSUAJWAAZGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of dihydropyridazinones. This compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yloxyphenyl group, and a dihydropyridazinone core. It is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate, followed by further reactions to introduce the dihydropyridazinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the dihydropyridazinone core.

    Substitution: The phenyl and propan-2-yloxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridazinones and related heterocyclic compounds such as imidazoles and triazoles .

Uniqueness

What sets 6-PHENYL-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-phenyl-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C20H20N2O2/c1-14(2)24-18-10-8-15(9-11-18)12-17-13-19(21-22-20(17)23)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,22,23)

InChI Key

MPJSUAJWAAZGKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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